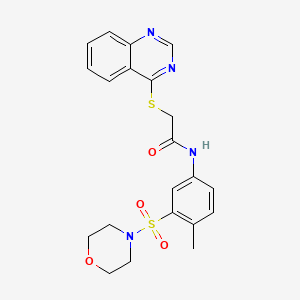![molecular formula C17H17N3O2 B2727181 3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide CAS No. 868971-12-4](/img/structure/B2727181.png)
3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine structure, like “3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide”, have been shown to possess a broad range of biological activity . They might interact with various targets, including enzymes, receptors, and ion channels, depending on the specific functional groups present in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction conditions are generally mild and environmentally benign, making this method attractive for industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of microwave-assisted organic reactions is particularly advantageous due to its simplicity, greater selectivity, and rapid synthesis . Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TBHP (tert-Butyl hydroperoxide) and I2 (iodine).
Reduction: Reduction reactions can be performed using common reducing agents such as NaBH4 (sodium borohydride).
Substitution: Substitution reactions, particularly halogenation, can be carried out using halogenating agents like Br2 (bromine) and I2.
Common Reagents and Conditions
Oxidation: TBHP and I2 in toluene.
Reduction: NaBH4 in methanol.
Substitution: Br2 or I2 in chloroform.
Major Products Formed
Oxidation: Formation of N-(pyridin-2-yl)amides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic drug.
Saripidem: A sedative and anxiolytic drug.
Olprione: A drug used for heart failure.
Uniqueness
3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is unique due to its specific structural features and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable molecule for scientific research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-5-4-8-20-11-14(19-16(12)20)10-18-17(21)13-6-3-7-15(9-13)22-2/h3-9,11H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIENYUKBNNQQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2727098.png)
![Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester](/img/structure/B2727099.png)


![1-{4-[(1,3-Thiazol-5-yl)methyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2727104.png)


![N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2727108.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2727110.png)

![(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2727114.png)


![N-(1-cyanocyclopentyl)-2-(3-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2727121.png)
